4-(3-Bromo-2,2-dimethylpropyl)-1,3-thiazole
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Overview
Description
4-(3-Bromo-2,2-dimethylpropyl)-1,3-thiazole: is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromo-substituted alkyl chain attached to the thiazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-1,3-thiazole typically involves the following steps:
Preparation of 3-Bromo-2,2-dimethyl-1-propanol: This intermediate can be synthesized by reacting sodium bromide with 2,2-dimethyl-1-propanol under light conditions at a controlled temperature of 30°C for 6 hours.
Formation of Thiazole Ring: The thiazole ring can be constructed by reacting the prepared 3-Bromo-2,2-dimethyl-1-propanol with thioamides or other sulfur-containing reagents under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-2,2-dimethylpropyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild to moderate temperatures.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine-substituted thiazoles, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
4-(3-Bromo-2,2-dimethylpropyl)-1,3-thiazole has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in various chemical reactions and studies.
Biology: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound can be used to develop new bioactive molecules.
Medicine: The compound’s derivatives may be explored for potential therapeutic applications, such as drug development for various diseases.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2,2-dimethylpropyl)-1,3-thiazole depends on its specific application and the target molecule. Generally, thiazole derivatives interact with biological targets through various pathways:
Molecular Targets: These may include enzymes, receptors, or DNA, where the compound can inhibit or modulate their activity.
Pathways Involved: The compound may interfere with metabolic pathways, signal transduction, or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2,2-dimethyl-1-propanol
- 4-(3-Bromo-2,2-dimethylpropyl)-1-isopropyl-1H-pyrazole
- 4-[(3-Bromo-2,2-dimethylpropyl)sulfonyl]-1,2-dimethylbenzene
Uniqueness
4-(3-Bromo-2,2-dimethylpropyl)-1,3-thiazole is unique due to its specific thiazole ring structure combined with a bromo-substituted alkyl chain. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H12BrNS |
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Molecular Weight |
234.16 g/mol |
IUPAC Name |
4-(3-bromo-2,2-dimethylpropyl)-1,3-thiazole |
InChI |
InChI=1S/C8H12BrNS/c1-8(2,5-9)3-7-4-11-6-10-7/h4,6H,3,5H2,1-2H3 |
InChI Key |
ILMABYLODONMEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CSC=N1)CBr |
Origin of Product |
United States |
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